2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenylmethanesulphonyl Intermediate: This step involves the reaction of 3-trifluoromethylbenzyl chloride with sodium methanesulphonate under basic conditions to form the intermediate.
Acetamidine Formation: The intermediate is then reacted with acetamidine hydrochloride in the presence of a suitable base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methanesulphonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamide
- 2-(3-Trifluoromethylphenylmethanesulphonyl)acetonitrile
- 2-(3-Trifluoromethylphenylmethanesulphonyl)acetohydrazide
Uniqueness
2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C10H12ClF3N2O2S |
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Molecular Weight |
316.73 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]ethanimidamide;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O2S.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15;/h1-4H,5-6H2,(H3,14,15);1H |
InChI Key |
POAZDAFBNWUTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=N)N.Cl |
Origin of Product |
United States |
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